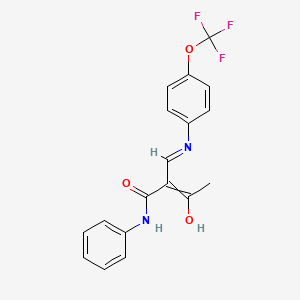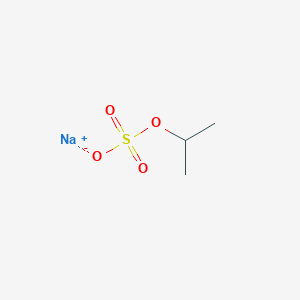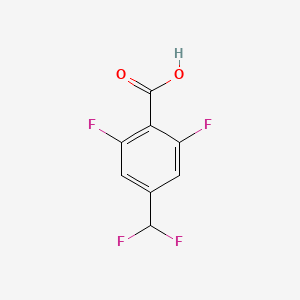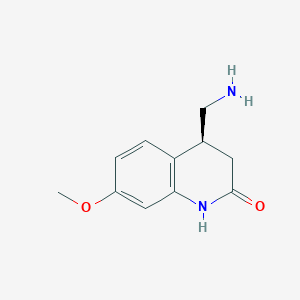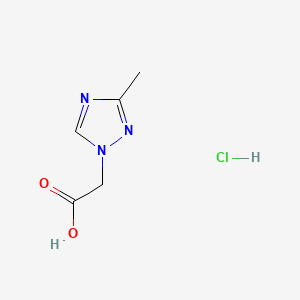
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid can be achieved through several methods. One notable method involves the construction of the triazole ring under continuous-flow conditions. This method is metal-free, atom-economical, and environmentally benign, avoiding chromatography and isolation steps. The continuous, one-pot method is highly selective and efficient, achieving higher yields compared to earlier batch routes .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using the continuous-flow method. This approach allows for the safe handling of highly energetic intermediates and the rapid construction of differentially-functionalized 1,2,4-triazoles .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid
Uniqueness
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H8ClN3O2 |
|---|---|
Peso molecular |
177.59 g/mol |
Nombre IUPAC |
2-(3-methyl-1,2,4-triazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);1H |
Clave InChI |
AYEOJEGPJFSEHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=N1)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)

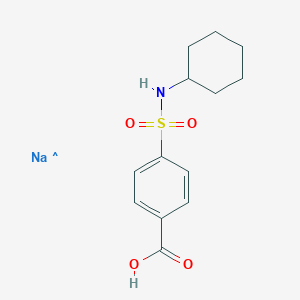
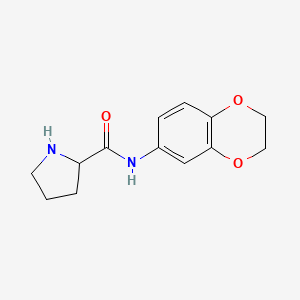

![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)

![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
